
2-(3-Bromophenyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline core with a bromophenyl group attached at the second position. This compound is of interest due to its potential biological activities and its role as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)quinoline can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This method involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Another method involves the Friedländer synthesis, which is a classical method for the construction of quinoline derivatives. This method involves the condensation of an aromatic amine with a carbonyl compound under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound often relies on scalable and efficient synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its mild reaction conditions and high yields. The use of microwave irradiation and ionic liquids has also been explored to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-(3-Bromophenyl)quinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its role in drug development.
Industry: The compound is used in the production of dyes, pigments, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)quinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes, affecting cellular pathways and leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 2-(3-Bromophenyl)quinoline, known for its wide range of applications.
2-Phenylquinoline: Similar structure but lacks the bromine atom, leading to different reactivity and properties.
3-Bromoquinoline: Bromine is attached directly to the quinoline ring, affecting its chemical behavior.
Uniqueness
This compound is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential biological activities compared to other quinoline derivatives .
Properties
CAS No. |
108062-54-0 |
|---|---|
Molecular Formula |
C15H10BrN |
Molecular Weight |
284.15 g/mol |
IUPAC Name |
2-(3-bromophenyl)quinoline |
InChI |
InChI=1S/C15H10BrN/c16-13-6-3-5-12(10-13)15-9-8-11-4-1-2-7-14(11)17-15/h1-10H |
InChI Key |
XRMYSDJXWBWDTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



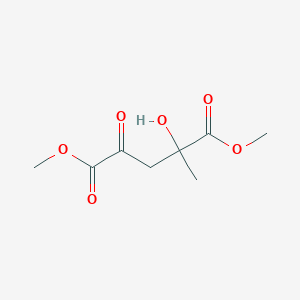
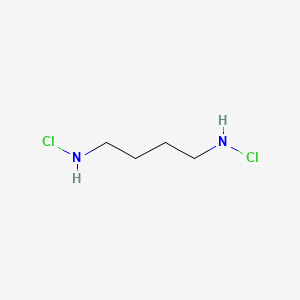

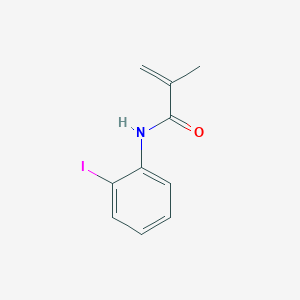
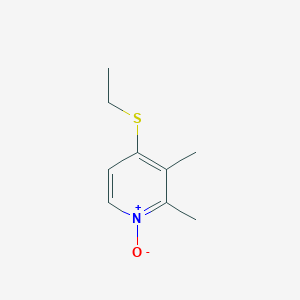
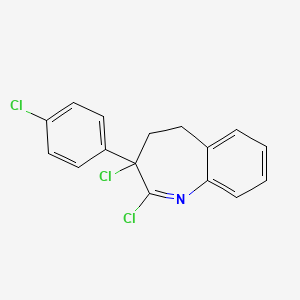
![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)
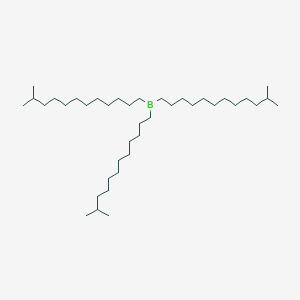

![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)
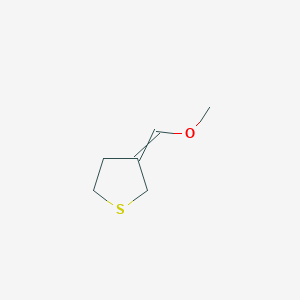
![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)
![1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14316882.png)
